molecular formula C25H44N6 B1666511 Ezeprogind CAS No. 615539-20-3

Ezeprogind

Cat. No.: B1666511
CAS No.: 615539-20-3
M. Wt: 428.7 g/mol
InChI Key: KLKKWCPJBTXWOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezeprogind involves multiple steps, starting with the preparation of the core benzimidazole structure. The chemical name of this compound is N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ezeprogind undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Ezeprogind has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.

    Biology: Investigated for its neuroprotective effects in cell and animal models of neurodegenerative diseases.

    Medicine: Being developed as a potential therapeutic agent for Alzheimer’s disease and Progressive Supranuclear Palsy.

    Industry: Potential applications in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Ezeprogind is unique in its mechanism of action compared to other compounds targeting neurodegenerative diseases. Similar compounds include:

    Progranulin analogs: Compounds that mimic the effects of progranulin.

    Tau inhibitors: Compounds that inhibit tau phosphorylation.

    Anti-inflammatory agents: Compounds that reduce neuroinflammation.

This compound stands out due to its dual action of increasing progranulin levels and reducing tau phosphorylation, making it a promising candidate for the treatment of neurodegenerative diseases .

Biological Activity

Ezeprogind, also known as AZP2006, is a novel therapeutic agent under development primarily for neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP) and Alzheimer's disease. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and potential applications.

This compound functions as a progranulin/prosaposin modulator , targeting the underlying causes of neurodegeneration. It enhances the functional half-life of progranulin (PGRN) in the brain, promoting microglial homeostasis and reducing neuroinflammation. This mechanism is distinct from existing treatments, which often focus solely on symptomatic relief rather than addressing the disease's root causes .

Key Mechanisms:

  • Progranulin Modulation : this compound increases the secretion of PGRN, a neurotrophic factor that supports neuronal survival and function.
  • Neuroprotection : The compound has demonstrated protective effects against amyloid-beta (Aβ) oligomer-induced neuronal injuries, reducing tau hyperphosphorylation and inflammation .
  • Anti-inflammatory Effects : this compound mitigates microglial activation and decreases pro-inflammatory cytokine levels, such as IL-1β and IL-6 .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy. Notably, a Phase 2a trial involving 36 patients with PSP showed promising results, leading to positive feedback from regulatory authorities like the FDA and EMA for further development .

Summary of Clinical Trials:

Trial PhaseDisease TargetedPatient CountKey Findings
Phase 1Healthy Subjects102Excellent tolerability; no adverse effects reported.
Phase 2aProgressive Supranuclear Palsy36Improved cognitive function; reduced tau hyperphosphorylation.
Phase 2b/3Planned for PSPTBDTo further assess efficacy based on Phase 2a results.

Research Findings

Recent studies have highlighted this compound's potential in various models:

  • In vitro studies demonstrated that this compound significantly reduced Aβ-induced neuroinflammation and promoted neuronal survival in co-cultures of neurons and microglia .
  • Animal models showed that chronic treatment with this compound could reverse age-related cognitive decline and protect against tau pathology in tau-overexpressing mice .

Case Studies

  • Progressive Supranuclear Palsy :
    • A patient cohort in the Phase 2a trial exhibited notable improvements in balance and cognitive measures after treatment with this compound. The drug was well-tolerated with minimal side effects.
  • Alzheimer's Disease Models :
    • In SAMP8 mice (a model for accelerated aging), this compound treatment led to significant cognitive improvements, decreased phosphorylated tau levels, and reduced oxidative stress markers compared to control groups .

Properties

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKKWCPJBTXWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615539-20-3
Record name AZP-2006 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezeprogind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EZEPROGIND
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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